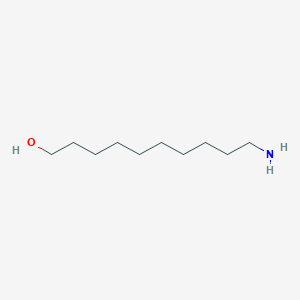

10-Amino-1-decanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

10-aminodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVSKCPPMNGBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403579 | |

| Record name | 10-Amino-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23160-46-5 | |

| Record name | 10-Amino-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Amino-1-decanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 10 Amino 1 Decanol

Asymmetric Synthesis Approaches to Chiral 10-Amino-1-decanol Derivatives

Asymmetric synthesis aims to selectively produce one enantiomer of a chiral compound. kashanu.ac.irnih.gov While this compound itself is achiral, asymmetric synthesis approaches can be relevant for the preparation of chiral derivatives where a stereocenter is introduced elsewhere in the molecule or on a substituent. Strategies in asymmetric synthesis often involve the use of chiral catalysts, chiral auxiliaries, or enzymes to control the stereochemical outcome of a reaction. kashanu.ac.irnih.govfrontiersin.org For instance, catalytic asymmetric reactions, including those involving chiral metal complexes or organocatalysts, have been developed for the synthesis of various chiral amines and amino alcohols. frontiersin.orgrsc.org The development of chiral hypervalent iodine reagents derived from chiral amino alcohols has also been explored for asymmetric transformations. beilstein-journals.org Applying these principles could potentially lead to the synthesis of chiral molecules incorporating the this compound scaffold, although specific examples for this compound derivatives were not found in the search results.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in chemical synthesis focuses on reducing or eliminating the use and generation of hazardous substances. academie-sciences.fr This includes using environmentally friendly solvents, developing energy-efficient processes, and utilizing renewable feedstocks. academie-sciences.fr For the synthesis of compounds like this compound, this could involve exploring alternative reaction media such as water or supercritical fluids, or implementing solvent-free reaction conditions. academie-sciences.fr Microwave-assisted organic synthesis, particularly under solvent-free conditions, has been recognized as an efficient procedure aligned with green chemistry principles, offering advantages like reduced reaction times and improved yields. academie-sciences.fr The development of catalytic methods that produce water as the only side product also exemplifies green chemistry in action. nih.gov While the provided search results discuss green chemistry in the context of synthesizing other decanol (B1663958) derivatives or N-alkyl amino acids from fatty alcohols, these principles are directly applicable to designing more sustainable routes to this compound. nih.govrsc.org

Novel Catalytic Strategies for this compound Preparation

Catalytic strategies are crucial for efficient and selective chemical transformations. Novel catalytic approaches for the preparation of amino alcohols can involve transition metal catalysis, organocatalysis, or biocatalysis. For example, catalytic methods for the direct N-alkylation of unprotected amino acids with alcohols using borrowing hydrogen strategy have been reported, which could be relevant for forming the amino group in related structures. nih.gov Transition metal catalysts, such as those based on nickel or palladium, have been explored for various transformations including dehydrogenative coupling and oxidation of alcohols. iisertirupati.ac.instanford.edu Photocatalytic strategies using ruthenium catalysts have also been developed for generating alkoxy radicals from alcohols for functionalization reactions. rsc.org The development of highly selective catalytic methods remains an active area of research in organic synthesis. nih.gov

Flow Chemistry Applications in this compound Production

Flow chemistry involves conducting chemical reactions in a continuous stream rather than in batch. This approach offers several advantages, including improved reaction control, enhanced safety, and ease of scale-up. google.com Flow systems can facilitate better heat and mass transfer, leading to more efficient reactions and potentially higher yields and selectivities. google.com The application of flow chemistry in the production of organic compounds, including the synthesis of peptides and other complex molecules, has been demonstrated. google.com While specific examples of this compound synthesis in flow are not detailed in the search results, the general benefits of flow chemistry, such as the ability to handle hazardous reagents more safely and the potential for automation, make it a promising approach for optimizing the production of this compound.

Protecting Group Strategies for Selective Functionalization of this compound

Protecting groups are essential in organic synthesis to temporarily mask reactive functional groups while reactions are carried out elsewhere in the molecule. slideshare.netspringernature.com For a difunctional molecule like this compound, selective functionalization of either the amine or the alcohol group requires the use of appropriate protecting group strategies. Common protecting groups for amines include carbamates (e.g., Boc, Cbz), amides, and sulfonamides, which can be selectively introduced and removed under specific conditions. slideshare.netgoogle.comacs.org Alcohols can be protected as ethers, esters, or silyl (B83357) ethers, among others. slideshare.netresearchgate.net The choice of protecting group depends on the reaction conditions and the compatibility with other functional groups present. Orthogonal protecting group strategies, where different protecting groups can be removed independently, are particularly useful for multi-step syntheses involving selective transformations. springernature.comresearchgate.net Recent work has explored novel protecting groups for amines that can be cleaved under mild conditions. acs.org

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are convergent reactions where three or more reactants combine in a single step to form a product that incorporates structural elements from all starting materials. tcichemicals.comsemanticscholar.orgtaylorandfrancis.com MCRs are attractive due to their efficiency, high atom economy, and potential for rapid generation of molecular diversity. tcichemicals.comsemanticscholar.orgtaylorandfrancis.com They have been widely applied in the synthesis of various organic compounds, including heterocycles and complex molecules. tcichemicals.comtaylorandfrancis.comrsc.org The reactivity of amines and alcohols makes this compound a potential component in certain MCRs, depending on the specific reaction type and conditions. For example, MCRs involving amines, aldehydes, and other nucleophiles are well-established. beilstein-journals.org While no specific examples of this compound being used as a reactant in MCRs were found in the search results, its structure suggests potential participation in reactions that involve amino alcohols or primary amines and alcohols as components.

Chemo- and Regioselective Transformations for this compound Derivatives

Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule containing multiple reactive sites, while regioselectivity concerns the preferential reaction at a specific site within a molecule. acs.org For this compound and its derivatives, achieving chemo- and regioselectivity is crucial for controlling which functional group (amine or alcohol) reacts and at which position along the carbon chain transformations occur. This can be achieved through careful selection of reagents, catalysts, reaction conditions, and the use of protecting groups. acs.orgrsc.org Catalytic methods have been developed for chemoselective oxidation of alcohols in the presence of other alcohol groups. stanford.edu Similarly, substrate-directable reactions, where a functional group guides the reaction to a specific site, can be employed to achieve regioselectivity. acs.org The synthesis of bromoalkanols from diols using phase transfer catalysts demonstrates regioselective bromination. researchgate.net Developing highly selective transformations for this compound derivatives is essential for their targeted synthesis and further application.

Advanced Spectroscopic and Structural Characterization of 10 Amino 1 Decanol and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis of 10-Amino-1-decanol

NMR spectroscopy is a powerful tool for elucidating the structure and conformational preferences of organic molecules in solution and solid states. For molecules like this compound with a flexible alkyl chain and polar end groups, NMR can provide insights into the relative orientations of the amine and hydroxyl groups and the dynamics of the methylene (B1212753) chain.

Vibrational Spectroscopy (IR and Raman) for Hydrogen Bonding Network Analysis in this compound Systems

Vibrational spectroscopy, specifically Infrared (IR) and Raman spectroscopy, is highly sensitive to the presence and nature of hydrogen bonding. The hydroxyl (O-H) and amine (N-H) stretching vibrations are particularly informative in this regard.

Studies on linear monohydric alcohols, such as n-decanol and n-octanol, demonstrate how IR spectroscopy can reveal the formation of hydrogen-bonded clusters in condensed phases. mdpi.comresearchgate.net The O-H stretching band in the IR spectrum is significantly affected by hydrogen bonding, showing broadening and a red shift compared to non-hydrogen-bonded O-H groups. mdpi.com Research on 1-decanol (B1670082) using FTIR has investigated cluster structure changes during melting, indicating that the solid phase may consist of smaller clusters (e.g., trimers) and the liquid phase of larger ones (e.g., pentamers), with chain-like clusters being characteristic of 1-decanol. researchgate.net

High-Resolution Mass Spectrometry Techniques for Investigating Fragmentation Pathways of this compound

High-resolution mass spectrometry (HRMS), often coupled with techniques like electron ionization (EI) or chemical ionization (CI) and tandem mass spectrometry (MS/MS), is crucial for determining the exact mass of a molecule and studying its fragmentation pathways. This provides valuable information for structural confirmation and identifying diagnostic fragment ions.

For this compound (molecular weight 173.30 g/mol fishersci.ca), HRMS would allow for the precise determination of its molecular weight and elemental composition. Electron ionization is a "hard" ionization method that typically leads to extensive fragmentation, which can be useful for structural elucidation but may result in the absence of a molecular ion peak. libretexts.org For example, the EI mass spectrum of 1-decanol shows a fragment ion at m/z = 157 ([M-H]⁺ or similar fragment after loss of OH or water), with the molecular ion not being observed. libretexts.orgnist.gov Chemical ionization, a "soft" ionization method, is more likely to yield a protonated molecular ion ([M+H]⁺), which is useful for confirming the molecular weight. libretexts.org

Tandem mass spectrometry (MS/MS) allows for the isolation of specific ions (e.g., the protonated molecular ion) and their subsequent fragmentation, providing a谱图 of fragment ions that can be used to deduce the molecule's structure and characteristic cleavage patterns. For bifunctional molecules like this compound, fragmentation could occur via cleavage of C-C bonds along the alkyl chain, as well as losses related to the amine and hydroxyl groups (e.g., loss of H₂O, NH₃, or fragments containing these groups). Studies on the fragmentation pathways of other functionalized molecules, such as amino acids and nucleosides, using ESI-MSⁿ demonstrate the types of neutral losses and bond cleavages that can be expected in molecules with amine and hydroxyl functionalities. researchgate.net Predicted Collision Cross Section (CCS) values from techniques like ion mobility-mass spectrometry could also provide additional conformational information in the gas phase. uni.lu

X-ray Crystallography Studies of Crystalline Forms of this compound and its Salts

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This includes bond lengths, bond angles, and intermolecular interactions like hydrogen bonds, providing detailed insights into the crystal packing.

While direct X-ray crystal structures of pure this compound were not specifically found, studies on related systems provide context. For example, single-crystal X-ray diffraction has been used to characterize hydrogen-bonding motifs in adducts formed between allylamine (B125299) and a series of n-alcohols, including decanol (B1663958). researchgate.netacs.org These studies show that the architecture of the resulting crystals is based on hydrogen-bonding interactions between the amine and hydroxyl moieties and can change systematically with the size of the alcohol. researchgate.net

For this compound, crystallization could yield different polymorphic forms depending on the crystallization conditions. X-ray crystallography of these forms would reveal how the dual functionality influences the crystal packing, including the formation of hydrogen-bonded networks involving both the -NH₂ and -OH groups. Studies on salts of this compound with various acids could also be undertaken to understand how protonation of the amine group affects the crystallization behavior and the resulting hydrogen-bonding interactions and crystal structures.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Elucidation of Chiral this compound Analogues

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study the interaction of chiral molecules with polarized light. These methods are invaluable for determining the absolute configuration and conformational properties of chiral compounds, particularly those with chromophores or that can form complexes with chiral guests.

Pure this compound is not chiral as it lacks a stereogenic center. However, chiral analogues could be synthesized by introducing a stereocenter elsewhere in the molecule, for example, on the alkyl chain or at the carbon bearing the hydroxyl or amine group (though the latter would change the compound's basic structure significantly). For such chiral analogues, CD and ORD spectroscopy would be essential for:

Determining if the synthesized compound is enantiomerically pure or a racemate.

Assigning the absolute configuration (R or S) if the molecule contains a suitable chromophore or can interact with one.

Studying conformational preferences and how they might change with solvent or temperature, as changes in conformation can affect the molecule's interaction with polarized light.

Studies on the enantioseparation of amino acids using chiral co-extractants, some of which are tartaric acid derivatives, highlight the importance of stereochemistry in interactions involving amino and hydroxyl functionalities. researchgate.net While these studies focus on separation, the principles of chiral recognition are directly related to the structural and conformational properties that CD/ORD can probe. Spectroscopic characterizations, including those related to stereochemistry, are fundamental in the study of chiral molecules like benzomorphans, which contain amine functionalities. acs.org

Solid-State NMR Spectroscopy for Structural Dynamics of this compound Assemblies

Solid-state NMR spectroscopy provides detailed information about the structure, dynamics, and molecular packing of solid materials, including crystalline and amorphous forms, and self-assembled structures. Unlike solution NMR, it is not limited by solubility and can probe the local environment and mobility of atoms in the solid state.

For this compound in its solid form or in self-assembled structures (e.g., in lipid bilayers or other aggregates), solid-state NMR could be used to:

Characterize the different crystalline polymorphs and their unique structural features.

Probe the hydrogen bonding interactions involving the amine and hydroxyl groups in the solid state, complementing information from vibrational spectroscopy and X-ray crystallography.

Investigate the orientation and packing of molecules in ordered assemblies.

Studies using NMR spectroscopy on static samples have been applied to characterize various solid systems. sigmaaldrich.com While specific solid-state NMR data for this compound were not found, the technique has been widely applied to study the structure and dynamics of lipids, polymers, and other organic solids containing alkyl chains and polar groups, demonstrating its applicability to this compound assemblies.

Electron Microscopy (TEM/SEM) for Nanostructural Characterization of this compound-based Materials

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are essential for visualizing the morphology and nanostructure of materials. TEM provides high-resolution images of the internal structure of thin samples, while SEM provides images of the surface morphology.

For example, TEM has been used to characterize the morphology of vesicles formed in systems containing 1-decanol as a component, revealing vesicular structures and their size distribution. researchgate.net SEM can provide detailed surface views of crystalline samples or materials incorporating this compound, showing crystal habits or the arrangement of components within a composite. While no specific studies on the nanostructural characterization of materials based solely on this compound were found, its amphiphilic nature (with a polar head group and a long hydrophobic tail) suggests its potential to form various self-assembled structures in appropriate solvents or mixtures, which could then be characterized by electron microscopy. Studies involving the dispersion of nanoparticles in n-decanol for catalytic membrane materials also illustrate the use of electron microscopy (though TEM images of the membrane itself were shown in the context of the dispersion). researchgate.net

Chemical Reactivity and Mechanistic Pathways of 10 Amino 1 Decanol

Selective Functionalization of the Amino Group in 10-Amino-1-decanol

The primary amino group in this compound is a good nucleophile and can participate in reactions such as alkylation, acylation, and sulfonylation. Selective functionalization of the amino group is often desired, leaving the hydroxyl group intact. This can be achieved by carefully controlling reaction conditions, such as using protecting groups for the hydroxyl moiety or employing reagents that are more reactive towards amines than alcohols. For instance, under basic conditions, the amino group is more nucleophilic than the hydroxyl group and can react preferentially with electrophiles like alkyl halides or activated carboxylic acids. The synthesis of N-alkyl amino acids, which are valuable building blocks, can involve the N-alkylation of amino acids with alcohols, suggesting the potential for similar N-alkylation reactions of this compound under appropriate catalytic conditions rug.nl.

Reactions Involving the Hydroxyl Group of this compound

The primary hydroxyl group of this compound can undergo reactions characteristic of alcohols, including esterification, etherification, oxidation, and silylation. While the amino group is generally more reactive as a nucleophile, reactions can be directed towards the hydroxyl group. For example, reactions under acidic conditions or enzymatic catalysis may favor transformations at the hydroxyl site. Silylation of hydroxyl groups is a common protective strategy in organic synthesis, and studies on the silylation of 1-decanol (B1670082) indicate that primary alcohols like the one in this compound can be effectively silylated google.com. The oxidation of primary alcohols to aldehydes or carboxylic acids is also a significant transformation, and methods for oxidizing primary aliphatic alcohols like 1-decanol have been reported, although these reactions can sometimes be slow and susceptible to side product formation depending on the oxidant used orgsyn.org.

Intramolecular Cyclization Reactions of this compound Derivatives

With both an amino and a hydroxyl group separated by a ten-carbon chain, this compound has the potential to undergo intramolecular cyclization reactions to form large ring structures (11-membered rings). Such cyclizations would typically involve the reaction between the terminal functional groups, potentially forming cyclic ethers, cyclic amines, or cyclic amides/esters depending on the activated species. While direct cyclization of this compound itself might be less favorable due to ring strain and entropic factors associated with forming an 11-membered ring, derivatives with activated functional groups or under specific reaction conditions could undergo such transformations. Intramolecular cyclization reactions are a common strategy in organic synthesis for forming cyclic compounds, and examples involving amino alcohols or diols exist, often mediated by catalysts or activating agents beilstein-journals.orgorgsyn.org. The feasibility and efficiency of cyclization would be highly dependent on the specific derivative and reaction parameters.

Oxidative and Reductive Transformations of this compound

This compound can participate in both oxidative and reductive transformations. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while the primary amine can be oxidized to various nitrogen-containing species depending on the oxidant and conditions. Conversely, the molecule itself could be a product of reduction, for example, the reduction of a nitro group or a nitrile to the amine, or the reduction of an ester or carboxylic acid to the alcohol. Studies on the reduction of decenal to 1-decanol highlight the use of hydrogenation reactions for alcohol synthesis google.com. The oxidation of primary aliphatic alcohols can be challenging, with potential for side reactions orgsyn.org.

Bioconjugation Strategies Utilizing this compound as a Linker

This compound's bifunctional nature makes it a potential linker molecule in bioconjugation strategies. The terminal amino and hydroxyl groups can be selectively or non-selectively coupled to biomolecules such as proteins, peptides, or nucleic acids, or to synthetic molecules. The hydrophobic decyl chain can influence the properties of the resulting conjugate, potentially affecting solubility or membrane interactions. Bioconjugation is a widely used technique for creating stable covalent links between molecules, often for therapeutic or diagnostic purposes broadpharm.com. The presence of distinct reactive handles (amine and alcohol) allows for orthogonal coupling strategies, where one functional group is reacted while the other is protected or unreactive, enabling the controlled formation of conjugates.

Metal Complexation Studies of this compound

Amino alcohols can act as ligands and form coordination complexes with metal ions, utilizing the lone pairs of electrons on the nitrogen and oxygen atoms. The chelating ability of this compound would depend on the conformation of the molecule and the metal ion involved. Studies on metal complexes with amino acid-based ligands and other amino alcohols demonstrate the potential for coordination through both the amine and hydroxyl functionalities, influencing the properties and potential applications of the resulting complexes, including in some cases, biological activity scirp.orgresearchgate.nettandfonline.com. The long alkyl chain might influence the solubility and aggregation behavior of such metal complexes.

Esterification and Amidation Reactions of this compound

This compound can undergo both esterification and amidation reactions. The hydroxyl group can react with carboxylic acids or activated carboxylic acid derivatives to form esters. The amino group can react with carboxylic acids or activated carboxylic acid derivatives to form amides. Due to the higher nucleophilicity of the amine group compared to the hydroxyl group, amidation is often favored over esterification when reacting with the same carboxylic acid derivative, although reaction conditions can influence selectivity. These reactions are fundamental in organic synthesis for forming ester and amide linkages, which are prevalent in many natural products and synthetic materials reddit.comarpnjournals.org. The bifunctional nature allows for the formation of diesters, diamides, or mixed ester-amide products depending on the stoichiometry and reaction conditions employed. For example, reaction with a dicarboxylic acid could lead to the formation of polyesters or polyamides, or cyclic products under dilute conditions.

Applications of 10 Amino 1 Decanol in Complex Molecule Synthesis

Role of 10-Amino-1-decanol as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

Asymmetric synthesis is a crucial area in organic chemistry focused on producing chiral molecules with a desired stereochemical outcome ddugu.ac.in. Chiral auxiliaries and ligands are key tools in this field, temporarily incorporated into a reaction system to induce stereoselectivity wordpress.comwikipedia.org. While the search results highlight the importance and common examples of chiral auxiliaries like oxazolidinones and BINOL derivatives wikipedia.org, direct evidence of this compound being used specifically as a chiral auxiliary or ligand in asymmetric synthesis is not prominently featured. The compound itself is achiral, meaning it does not possess a non-superimposable mirror image. Therefore, its direct use as a chiral auxiliary in the traditional sense is unlikely unless it is modified to incorporate a chiral center or used in conjunction with a chiral catalyst system where it might act as a ligand.

Incorporation of this compound into Macrocyclic Systems

Macrocycles, cyclic molecules containing a large number of atoms in their ring structure, are prevalent in natural products and pharmaceuticals cam.ac.uk. The synthesis of macrocycles often involves challenging cyclization reactions cam.ac.ukacs.org. Molecules with difunctional linkers, such as amino alcohols, can serve as building blocks for constructing these large rings. The amino and hydroxyl groups in this compound provide potential attachment points for cyclization reactions, allowing its incorporation into macrocyclic frameworks. Research indicates that aminoalcohol templates, including 1,2-aminoalcohols, have been utilized in the synthesis of macrolactones and other macrocyclic compounds nih.gov. The linear ten-carbon chain of this compound could contribute to the ring size and conformational properties of the resulting macrocycle.

Utilizing this compound in the Synthesis of Bioactive Scaffolds

Bioactive scaffolds are core molecular structures that possess or can be modified to possess biological activity mdpi.com. These scaffolds serve as starting points for the development of new therapeutic agents. The presence of both amine and alcohol functionalities in this compound allows for diverse chemical modifications, making it a potential candidate for incorporation into various bioactive scaffolds. While the search results discuss the synthesis of different bioactive scaffolds like chalcones and those derived from amino acids mdpi.commdpi.com, specific examples detailing the direct utilization of this compound as a core scaffold element in the synthesis of biologically active molecules are not explicitly provided. However, its difunctional nature suggests it could be functionalized and incorporated into larger structures explored for biological activity.

This compound as a Building Block for Peptide and Peptidomimetic Constructs

Peptides and peptidomimetics are molecules that mimic the structure and function of natural peptides nih.gov. They are of significant interest in medicinal chemistry nih.gov. Amino alcohols can be used as building blocks or linkers in the synthesis of modified peptides or peptidomimetics to introduce specific structural features or enhance stability nih.govresearchgate.net. The amino group of this compound can participate in amide bond formation, a key reaction in peptide synthesis dokumen.pubpeptide.com. The hydroxyl group offers another handle for further modifications or cyclization, potentially leading to peptidomimetic structures with altered backbone or side-chain characteristics. While general strategies for peptide and peptidomimetic synthesis are discussed nih.govdokumen.pubmdpi.com, specific documented uses of this compound in the construction of such constructs were not found in the provided search results.

Scaffold Design and Diversity-Oriented Synthesis Using this compound

Diversity-Oriented Synthesis (DOS) is a strategy focused on generating collections of structurally diverse small molecules to explore chemical space for biological discovery frontiersin.orgnih.govmdpi.com. Designing versatile scaffolds that can be easily diversified is central to DOS mdpi.com. A building block like this compound, with its distinct functional groups and flexible hydrocarbon chain, could potentially be employed in DOS strategies. Its amine and alcohol moieties allow for orthogonal protection and functionalization, enabling the creation of molecular libraries with variations at different positions. While the search results describe various DOS approaches and the use of polyfunctional building blocks cam.ac.ukfrontiersin.orgmdpi.com, explicit examples of this compound being used as a core building block in a reported DOS campaign were not identified.

Precursor for N-Heterocyclic Carbene (NHC) Ligands derived from this compound

N-Heterocyclic Carbenes (NHCs) are a class of ligands widely used in transition metal catalysis mdpi.commdpi.comacs.org. They are typically derived from cyclic amines, such as imidazolium (B1220033) salts mdpi.commdpi.com. The synthesis of NHC ligands often involves the cyclization of diamines or amino-containing precursors. While this compound contains an amine, its linear structure does not directly lend itself to the typical cyclic structures of common NHC precursors like imidazolium or triazolium salts researchgate.netmdpi.commdpi.com. Therefore, it is unlikely to serve as a direct precursor for classical NHC ligands without significant structural modification involving ring formation. The search results discuss the synthesis of various NHC ligands derived from different amine-containing scaffolds mdpi.commdpi.com, but none mention this compound in this context.

Solid-Phase Synthesis Applications of this compound Derivatives

Solid-phase synthesis (SPS) is a powerful technique for the synthesis of peptides, oligonucleotides, and small molecules, where the growing molecule is attached to an insoluble solid support nih.govpeptide.com. This allows for easier purification by simple filtration nih.gov. Derivatives of this compound could potentially be used in SPS, either by anchoring the compound itself to a solid support through one of its functional groups (amine or alcohol) or by incorporating a derivative into a molecule being synthesized on solid phase. The long hydrocarbon chain could potentially influence the properties of the molecule on the solid support or the resulting cleaved product. While SPS is a well-established methodology nih.govpeptide.comcem.com, specific applications involving this compound derivatives in solid-phase synthesis were not explicitly detailed in the provided search results. However, given its functional groups, it could potentially be adapted for use in this methodology, for example, by attaching it to a resin via an ester or amide linkage.

Role of 10 Amino 1 Decanol in Advanced Materials and Polymer Chemistry

10-Amino-1-decanol as a Monomer in Polymerization Reactions (e.g., polyurethanes, polyamides, poly(ester amides))

The bifunctional nature of this compound allows it to participate in polymerization reactions, acting as a monomer to form various polymer architectures. Its amino and hydroxyl groups can react with appropriate co-monomers to create linkages characteristic of different polymer classes, such as polyurethanes, polyamides, and poly(ester amides).

In the synthesis of polyurethanes, amino alcohols like this compound can react with compounds containing isocyanate groups or cyclic carbonates. One reported method involves the reaction of 10-aminodecanol with ethylene (B1197577) carbonate via the formation of intermediate 2-(hydroxyethyl)-carbamates, which subsequently form polyurethanes upon vacuum distillation with an alcohol in the presence of a catalyst. gatech.edu This approach represents a non-isocyanate route to polyurethanes, offering a potentially more environmentally friendly alternative to traditional methods that utilize toxic isocyanates. gatech.edu

While direct examples of this compound in the synthesis of polyamides or poly(ester amides) were not explicitly detailed in the search results, the presence of both amine and hydroxyl functionalities suggests its potential as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form amide and ester linkages, respectively. Research on polyamides often involves the reaction of diamines with dicarboxylic acids or diacid chlorides researchgate.netresearchgate.netmdpi.commdpi.com, and the inclusion of monomers with both amine and alcohol groups can lead to the formation of poly(ester amides) with unique properties.

Design and Synthesis of Surfactants and Amphiphiles based on this compound

The molecular structure of this compound, possessing both a hydrophilic head (amino and hydroxyl groups) and a hydrophobic tail (the decyl chain), inherently lends itself to the design and synthesis of surfactants and amphiphiles. cymitquimica.com These molecules are characterized by their ability to reduce surface tension and form aggregates like micelles and vesicles in solution.

Amino acid-based surfactants, which share structural similarities with derivatives of this compound (where the amino alcohol serves as the hydrophilic head), have been synthesized by reacting amino acids with hydrophobic chains, such as fatty acids or fatty alcohols. acs.orgub.edu The surface-active properties of these compounds are influenced by the length of the alkyl chain and the nature of the hydrophilic head. d-nb.info For instance, increasing the acyl chain length in N-acyl amino acid surfactants leads to a decrease in critical micelle concentration (CMC) and an increase in surface tension. acs.org The emulsifying power of these surfactants can also vary depending on the oil phase. acs.org While the provided search results did not detail specific synthesis routes for surfactants directly from this compound, its structure suggests it could be functionalized at either the amine or hydroxyl group with a hydrophobic chain to yield novel amphiphiles.

Surface Modification and Coating Applications Utilizing this compound Derivatives

Derivatives of this compound can be utilized for surface modification and in coating applications. The presence of reactive functional groups allows for the chemical attachment of these molecules or polymers derived from them onto various surfaces, altering their properties such as wettability, adhesion, and chemical reactivity.

While direct examples of this compound specifically used for surface modification or coatings were limited in the provided results, related compounds like 10-[(CARBOBENZOXY)AMINO]-1-DECANOL have been mentioned in the context of coatings on zinc metal materials. americanchemicalsuppliers.com The ability of molecules with similar structures to form ordered layers on surfaces is a key aspect of their application in surface modification.

Self-Assembled Monolayers (SAMs) Derived from this compound

Self-assembled monolayers (SAMs) are ordered molecular assemblies formed by the spontaneous adsorption of organic molecules onto solid substrates. Molecules capable of forming SAMs typically consist of a head group that binds to the substrate, a hydrocarbon chain, and a terminal functional group. sphinxsai.compsu.edu this compound, with its amine head group (which can interact with certain surfaces) and a long alkyl chain, is a candidate for forming SAMs.

Research has explored the formation of SAMs on graphene using decylamine-based molecules, including this compound. ucc.ie Molecular dynamics simulations have been used to model the formation of monolayers and bilayers of this compound on graphene. ucc.ie These studies investigate the molecule packing, orientation, and the interactions driving the self-assembly process. The amine-graphene physisorption contact is shown to stabilize the assembly. ucc.ie The structural stability and integrity of these films are provided by strong molecule-substrate adhesion and tight packing between molecules. ucc.ie The mode of packing dictates the orientation and spacing of terminal groups, influencing the interaction with subsequent layers or biomolecules. ucc.ie SAMs formed from such molecules can serve as platforms for protein adsorption, highlighting their potential in creating functionalized surfaces for biotechnology and nanotechnology applications. ucc.ie

Development of Stimuli-Responsive Materials using this compound

Stimuli-responsive materials are designed to change their properties in response to external stimuli such as temperature, pH, light, or chemical signals. The inclusion of functional groups that can undergo reversible transformations is crucial for imparting responsiveness to materials.

The amine and hydroxyl functionalities in this compound are potentially reactive sites that can be incorporated into polymer chains or supramolecular structures. These groups can be modified or designed to participate in interactions that are sensitive to environmental changes. For example, the protonation state of the amine group is dependent on pH, which can influence the solubility, charge density, and self-assembly behavior of materials containing this motif. While the search results did not provide specific examples of stimuli-responsive materials developed directly using this compound, its chemical structure offers the potential for its use as a building block in the creation of such smart materials by conjugating it with responsive units or incorporating it into polymers that exhibit stimuli-sensitive phase transitions or conformational changes.

Role of this compound in Emulsion Stabilization Mechanisms

Emulsions are mixtures of two immiscible liquids, with one phase dispersed as droplets within the other. Emulsion stabilization is achieved by preventing droplet coalescence, often through the use of surfactants or other stabilizing agents that adsorb at the interface between the two phases.

Surfactants based on amino acids have been shown to exhibit emulsifying properties, influencing the stability of oil-in-water (O/W) emulsions. acs.orgd-nb.info The effectiveness of these surfactants in emulsion stabilization can depend on factors such as their concentration, the nature of the oil phase, and the length of the hydrophobic chain. acs.orgd-nb.info For instance, amino acid-based surfactants with a C12 acyl chain have demonstrated good surface properties and emulsifying power in O/W emulsions with n-decanol as the oil phase. acs.org

Although direct studies on this compound's role in emulsion stabilization were not found, its amphiphilic nature, similar to that of amino acid-based surfactants, suggests it could potentially act as an emulsifier or co-emulsifier. The balance between its hydrophilic amino/hydroxyl head and its hydrophobic decyl tail allows it to accumulate at oil-water interfaces, reducing interfacial tension and forming a barrier that can prevent droplet coalescence, thereby stabilizing the emulsion. Studies on the phase behavior of systems containing amino acid-based surfactants and 1-decanol (B1670082) have investigated vesicle formation and aggregate structures, highlighting the interplay between different components in forming stable dispersions. researchgate.net

Supramolecular Chemistry and Self Assembly of 10 Amino 1 Decanol Systems

Micellar and Vesicular Aggregation of 10-Amino-1-decanol-based Amphiphiles

Amphiphilic molecules, characterized by distinct hydrophilic and hydrophobic regions, tend to aggregate in selective solvents to minimize unfavorable interactions. cymitquimica.com this compound, with its polar head group (amine and hydroxyl) and long nonpolar tail (decane chain), exhibits amphiphilic characteristics. cymitquimica.com In aqueous solutions, these molecules can self-assemble into various structures, such as micelles and vesicles, depending on factors like concentration, temperature, pH, and the presence of other components. nih.govuni-regensburg.de Micelles are typically spherical aggregates where the hydrophobic tails are sequestered in the interior, and the hydrophilic heads are exposed to the solvent. uni-regensburg.de Vesicles, on the other hand, are bilayer structures that form enclosed compartments, with the hydrophobic tails facing inwards within the bilayer and the hydrophilic heads facing the aqueous environment on both the inner and outer surfaces. nih.govuni-regensburg.de The formation of micelles or vesicles is often correlated with the molecular packing parameter, which relates the effective head group area to the volume and length of the hydrophobic tail. uni-regensburg.de Research on mixed surfactant systems, including those involving 1-decanol (B1670082), demonstrates how the interplay of molecular architecture and environmental conditions influences the transition between different aggregated structures like micelles and vesicles. nih.govresearchgate.netresearchgate.net For example, studies have shown that the addition of 1-decanol to certain surfactant solutions can induce vesicle formation and influence their size and stability. nih.govresearchgate.net

Co-assembly of this compound with Other Molecular Building Blocks

The co-assembly of this compound or its derivatives with other molecules offers a strategy to create more complex supramolecular architectures with tailored properties. mdpi.comresearchgate.net By combining different molecular building blocks, researchers can leverage a wider range of non-covalent interactions and functionalities to control the assembly process and the resulting structures. mdpi.comresearchgate.net Co-assembly can lead to the formation of mixed micelles, mixed vesicles, or entirely new aggregated structures that are distinct from those formed by the individual components. nih.govresearchgate.netresearchgate.net This approach is particularly relevant in the design of functional soft materials. mdpi.com Studies on the co-assembly of amino acid derivatives with other amphiphiles or aromatic systems highlight how factors like molecular shape, charge, and the nature of intermolecular interactions (e.g., π-π stacking, electrostatic interactions, hydrogen bonding) influence the co-assembly pathway and the morphology of the resulting aggregates. acs.orgmdpi.comresearchgate.net Different modes of co-assembly, such as cooperative, disruptive, or orthogonal assembly, have been observed depending on the compatibility and interactions between the co-assembling molecules. researchgate.net

Hierarchical Self-Assembly and Nanostructure Formation by this compound

Hierarchical self-assembly involves the organization of molecules into ordered structures at multiple length scales, leading to the formation of complex nanostructures. nsf.govharvard.eduresearchgate.netrsc.org For this compound and its derivatives, this could involve the initial formation of smaller aggregates (e.g., micelles or hydrogen-bonded chains) which then further organize into larger, more intricate structures like fibers, ribbons, tubes, or networks. mdpi.comnsf.govrsc.orgnih.gov The specific nanostructure formed is highly dependent on the molecular design of the amphiphile and the assembly conditions. mdpi.comnsf.gov The interplay of directional interactions, such as hydrogen bonding, and non-directional forces, like hydrophobic interactions and van der Waals forces, guides the hierarchical organization. researchgate.netacs.orgresearchgate.netrsc.org Research in this area often focuses on understanding the factors that control the transition between different levels of assembly and the resulting nanoscale morphology. nsf.govrsc.org Examples from related systems, such as peptide amphiphiles, demonstrate how subtle changes in molecular structure or environmental triggers (like pH or temperature) can direct the hierarchical assembly pathway and yield diverse nanostructures with distinct properties. nsf.govrsc.orgnih.gov

Host-Guest Interactions Involving this compound Derivatives

Derivatives of this compound, particularly those modified to act as hosts or guests, can participate in host-guest interactions. researchgate.netmdpi.comnih.govrsc.org Host-guest chemistry involves the formation of inclusion complexes between a host molecule with a cavity and a guest molecule that fits within that cavity. researchgate.netmdpi.comrsc.org While this compound itself might not possess a pre-organized cavity like typical host molecules (e.g., cyclodextrins or calixarenes), its modified derivatives could be designed to exhibit host or guest properties. nih.govrsc.org For example, attaching a suitable recognition motif to the this compound scaffold could enable specific binding interactions with complementary guest molecules. mdpi.com Alternatively, the hydrophobic tail of a this compound derivative could potentially be encapsulated within the cavity of a larger host molecule. rsc.org Studies on host-guest systems involving other amino acid derivatives and macrocyclic hosts illustrate the principles governing such interactions, including hydrogen bonding, hydrophobic effects, and π-π interactions, which contribute to the binding affinity and selectivity. mdpi.comrsc.orgmdpi.com These interactions can be exploited for various applications, including sensing, separation, and controlled release. researchgate.netmdpi.com

Crystallization Mechanisms and Polymorphism of this compound Systems

Crystallization is a self-assembly process where molecules arrange into a highly ordered three-dimensional lattice. mt.comresearchgate.netresearchgate.net this compound, being a crystalline solid at certain temperatures, undergoes crystallization. The crystallization process involves nucleation and crystal growth, and the final solid form can be influenced by various factors, including solvent, temperature, cooling rate, and the presence of impurities. mt.comresearchgate.net Polymorphism, the ability of a single chemical compound to exist in more than one crystalline form, is a significant phenomenon in solid-state chemistry. mt.comresearchgate.net Different polymorphs of a compound have the same chemical formula but differ in their crystal structure, leading to variations in physical properties such as melting point, solubility, and morphology. mt.comresearchgate.net While specific detailed research on the polymorphism of this compound was not extensively found in the search results, studies on the crystallization and polymorphism of similar organic molecules, including other long-chain compounds and amino acids, provide insights into the potential behaviors of this compound. researchgate.netresearchgate.netdocumentsdelivered.com These studies emphasize the role of intermolecular interactions, particularly hydrogen bonding and van der Waals forces, in determining the crystal packing and the stability of different polymorphic forms. researchgate.netacs.org Controlling crystallization conditions is crucial for obtaining a desired polymorph. mt.comresearchgate.net

Liquid Crystalline Phases Induced by this compound Derivatives

Liquid crystals represent a state of matter that exhibits properties between those of conventional liquids and solid crystals. mdpi.comresearchgate.netdtic.miluh.edu Liquid crystalline phases are characterized by some degree of molecular order, but the molecules retain mobility. mdpi.comuh.edu Molecules that form liquid crystals, known as mesogens, often have anisotropic shapes, such as rod-like or disc-like structures. mdpi.comuh.edu While this compound itself is not typically classified as a liquid crystal, its derivatives, particularly those with modified head groups or additional rigid units, could potentially exhibit liquid crystalline behavior. mdpi.comresearchgate.net The formation of liquid crystalline phases by amphiphilic molecules, including certain amino acid derivatives and long-chain alcohols like 1-decanol, is well-documented. nih.govresearchgate.netmdpi.comresearchgate.net These molecules can form lyotropic liquid crystalline phases in the presence of a solvent, where the phase behavior is dependent on concentration and temperature. mdpi.com Different types of lyotropic phases, such as lamellar, hexagonal, and cubic phases, can arise from the self-assembly of amphiphiles into ordered structures. uni-regensburg.de The molecular packing and the balance between hydrophilic and hydrophobic interactions are key factors determining the type of liquid crystalline phase formed. uni-regensburg.demdpi.com Studies on cyclotriphosphazene (B1200923) derivatives substituted with long alkyl chains, including decanol (B1663958) derivatives, have shown the induction of liquid crystalline phases. mdpi.comresearchgate.net This suggests that incorporating the this compound structure into suitable molecular architectures could lead to the formation of liquid crystalline materials.

Catalytic Applications of 10 Amino 1 Decanol and Its Metal Complexes

10-Amino-1-decanol as an Organocatalyst in Stereoselective Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and induce stereoselectivity. cardiff.ac.ukchiralpedia.com Molecules containing amine and alcohol functionalities, such as amino alcohols, can act as organocatalysts, promoting reactions through various activation modes like iminium ion or enamine catalysis, or by forming hydrogen bonds. cardiff.ac.uk Stereoselective transformations are crucial for synthesizing enantiomerically or diastereomerically enriched compounds, which are particularly important in the pharmaceutical and agrochemical industries. chiralpedia.comresearchgate.net

While general principles of organocatalysis and stereoselective transformations are well-established, specific detailed research findings on this compound itself acting directly as a standalone organocatalyst in stereoselective transformations are not extensively detailed in the provided search results. However, the structure of this compound, possessing both amine and alcohol groups, suggests potential for such applications, possibly through cooperative effects between the two functional groups. Research in this area might explore its ability to catalyze reactions like asymmetric aldol (B89426) reactions, Michael additions, or transfer hydrogenations, where bifunctional organocatalysts have shown success. The long alkyl chain could influence substrate scope and solubility in different reaction media.

Design of Chiral Ligands for Asymmetric Metal Catalysis from this compound

Asymmetric metal catalysis is a powerful strategy for synthesizing chiral molecules, relying on the combination of a metal center with a chiral ligand to control the stereochemical outcome of a reaction. chiralpedia.comnih.gov Chiral ligands derived from amino alcohols are common in asymmetric catalysis due to the coordinating ability of both the nitrogen and oxygen atoms and the ease of introducing chirality into amino alcohol structures. researchgate.netmdpi.com

This compound, while achiral in its basic form, can serve as a scaffold for designing chiral ligands. This typically involves modifying the structure to introduce a stereogenic center or incorporating it into a larger chiral framework. For instance, alkylation or arylation of the amine nitrogen or the alcohol oxygen with chiral moieties, or the synthesis of derivatives where a carbon atom in the decyl chain is substituted chirally, could yield chiral ligands. These ligands could then coordinate to various metal centers (e.g., copper, palladium, ruthenium, zirconium, hafnium) to form chiral metal complexes for use in asymmetric transformations like asymmetric hydrogenation, asymmetric conjugate additions, or asymmetric Henry reactions. chiralpedia.commdpi.comsigmaaldrich.comresearchgate.net The decyl chain could influence the solubility of the resulting metal complex and the steric environment around the metal center, impacting catalytic activity and selectivity.

Heterogeneous Catalysis Incorporating this compound on Support Materials

Heterogeneous catalysis involves catalysts immobilized on solid support materials, offering advantages such as easy separation from the reaction mixture and potential for recycling. researchgate.netunirc.it Incorporating organic molecules, including amino alcohols, onto solid supports can create heterogeneous catalysts with tailored properties. mdpi.com

This compound could be incorporated into heterogeneous catalytic systems in several ways. It could be grafted onto the surface of support materials like silica, alumina, zeolites, or polymers through covalent bonding, or immobilized through non-covalent interactions. researchgate.netunirc.itmdpi.com The amine or alcohol group can serve as the anchoring point to the support. Alternatively, metal complexes derived from this compound or its derivatives could be immobilized on supports. researchgate.net These heterogeneous catalysts could be applied in various reactions. For example, amine-functionalized supports are known to have basic properties and can catalyze reactions requiring basic sites. mdpi.com Supported metal complexes could catalyze reactions similar to their homogeneous counterparts but with the benefits of heterogeneity. The long alkyl chain of this compound might influence the loading capacity on the support and the accessibility of the active sites to reactants, particularly in reactions involving less polar substrates.

Biocatalytic Transformations Facilitated by this compound Derivatives

Biocatalysis utilizes enzymes or whole cells as catalysts, offering high selectivity and operating under mild conditions. chiralpedia.comnanobioletters.comrsc.org While this compound itself is a synthetic compound and not a biocatalyst, its derivatives could potentially be involved in biocatalytic transformations. This could involve using enzymes to modify this compound or its derivatives, or incorporating structural features of this compound into molecules that are substrates or effectors for enzymes.

For instance, enzymes like alcohol dehydrogenases or amine oxidases might act on the alcohol or amine functionalities of this compound or its derivatives. researchgate.net Research has shown the use of biocatalytic cascades combining different enzymes for the synthesis of complex molecules, including amino alcohols and amino acid derivatives. csic.eschemrxiv.orgscispace.comnih.govacs.org Although direct examples with this compound were not found, it is conceivable that derivatives of this compound could serve as substrates in such enzymatic cascades or act as effectors modulating enzyme activity. The hydrophobic decyl chain might influence the interaction of such derivatives with enzyme active sites, particularly in enzymes that process lipophilic substrates.

Studies have investigated the effect of organic solvents, including 1-decanol (B1670082) (a related compound), on biocatalytic processes, noting influences on cell surface hydrophobicity and growth rate for whole-cell biocatalysis. nanobioletters.com This suggests that the decyl chain length could be a relevant factor when considering biocatalytic applications involving this compound or its derivatives, especially in biphasic systems or with enzymes that interact with hydrophobic molecules.

Mechanistic Investigations of this compound-Mediated Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic performance. Mechanistic investigations typically involve identifying intermediates, transition states, and the role of the catalyst in lowering the activation energy. researchgate.net For this compound acting as a catalyst or as part of a catalytic system, mechanistic studies would focus on how its specific functional groups and structure influence the reaction pathway.

If this compound acts as an organocatalyst, mechanistic studies would likely involve spectroscopic techniques (e.g., NMR, IR) to detect intermediates like enamines or iminium ions formed with carbonyl substrates, or to study hydrogen bonding interactions. cardiff.ac.uk Kinetic studies would help determine the rate-limiting step and the order of the reaction with respect to the catalyst and substrates.

In the case of metal complexes derived from this compound, mechanistic investigations would explore the coordination of the ligand to the metal center, the activation of substrates by the metal complex, and the steps involved in the catalytic cycle (e.g., oxidative addition, reductive elimination, insertion). chiralpedia.com Techniques like in situ spectroscopy, X-ray crystallography of isolated intermediates, and computational studies (e.g., DFT calculations) can provide insights into the mechanism and the role of the ligand in influencing the electronic and steric environment around the metal center. researchgate.netacs.org The decyl chain's flexibility and bulk could affect the stability and reactivity of intermediates and transition states.

For heterogeneous systems, mechanistic studies would also need to consider the interaction between the catalyst and the support material, and how this affects the active site and mass transport of reactants and products. researchgate.net Surface science techniques could be employed to characterize the immobilized species and their behavior under reaction conditions.

Ligand Tuning Strategies for Enhanced Catalytic Activity with this compound Derivatives

Ligand tuning is a key strategy in catalysis to optimize activity, selectivity, and stability. This involves systematically modifying the structure of a ligand to fine-tune its electronic and steric properties, thereby influencing its interaction with the metal center and substrates. researchgate.net

For ligands derived from this compound, tuning strategies could involve modifications to the amine group, the alcohol group, the decyl chain, or the introduction of additional functional groups. nih.gov

Modification of Amine/Alcohol: Varying the substituents on the nitrogen or oxygen atoms (e.g., alkyl groups, aryl groups, protecting groups) can alter their electron-donating or withdrawing abilities and steric bulk, impacting their coordination strength and the electronic environment of the metal center.

Modification of the Decyl Chain: Changing the length or branching of the alkyl chain, or introducing cyclic structures or heteroatoms, can influence the ligand's flexibility, solubility, and the steric environment it creates around the active site. biorxiv.org This can affect substrate binding and the approach of reactants to the catalytic center.

Introduction of Additional Functional Groups: Incorporating other coordinating groups (e.g., phosphines, ethers, amides) or functional groups that can participate in non-covalent interactions (e.g., hydrogen bonding sites) can lead to multi-functional ligands with cooperative effects. acs.org

Systematic studies using techniques like combinatorial chemistry, high-throughput screening, and computational modeling can aid in identifying optimal ligand structures for specific catalytic transformations. researchgate.net Research findings on ligand tuning in asymmetric catalysis with amino alcohol-based ligands highlight the importance of subtle structural changes in achieving high enantioselectivity and activity. mdpi.comsigmaaldrich.com

Green Solvents and Solvent-Free Catalysis using this compound-based Systems

The development of environmentally friendly chemical processes is a major goal in modern chemistry, and the choice of solvent plays a critical role. researchgate.netwiley-vch.de Green solvents, such as water, ionic liquids, or supercritical fluids, are preferred over traditional volatile organic solvents. unirc.itresearchgate.net Solvent-free catalysis, where the reaction is conducted in the absence of an added solvent, represents an even more environmentally benign approach. researchgate.netacademie-sciences.frchemistrydocs.com

This compound and its derivatives could be relevant in green chemistry contexts. The inherent polarity due to the amine and alcohol groups might allow for their use in polar green solvents like water or alcohols. The long alkyl chain could potentially facilitate reactions in less polar or biphasic systems.

Furthermore, this compound or its derivatives could be designed as catalysts or ligands that promote reactions under solvent-free conditions. academie-sciences.frchemistrydocs.comscispace.com This could involve using the substrate itself as the solvent or designing catalysts that are effective in the neat reaction mixture. The physical properties of this compound, such as its melting point and viscosity, would be relevant in solvent-free applications. While specific examples of this compound in solvent-free catalysis were not detailed, the concept aligns with the broader goals of green chemistry in catalysis. researchgate.netwiley-vch.de The use of heterogeneous catalysts incorporating this compound (as discussed in Section 7.3) is also inherently linked to green chemistry principles, as it facilitates catalyst separation and recycling, reducing waste. unirc.it

Computational Chemistry and Theoretical Modeling of 10 Amino 1 Decanol

Molecular Dynamics Simulations for Conformational Landscape Analysis of 10-Amino-1-decanol

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and exploring their conformational landscapes. researchgate.netnsf.gov For a flexible molecule like this compound with a ten-carbon chain, MD simulations can reveal the various conformations it can adopt in different environments (e.g., gas phase, solution). These simulations track the movement of atoms over time based on classical mechanics principles and a defined force field. researchgate.net Conformational analysis is crucial as the spatial arrangement of functional groups can significantly impact a molecule's properties and interactions. MD simulations can help understand the flexibility of the alkyl chain and the relative orientations of the amine and hydroxyl groups, which is important for understanding its behavior in solutions or at interfaces. Studies on similar long-chain alcohols have used MD simulations to investigate their behavior in liquid and solid phases, including phase transitions and molecular ordering. acs.org

Quantum Chemical Calculations of Spectroscopic Properties of this compound

Quantum chemical calculations, including those based on DFT, can predict various spectroscopic properties, which are essential for the identification and characterization of molecules. nih.govnih.govicm.edu.pl For this compound, these calculations can be used to compute properties relevant to techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy. nih.govicm.edu.pl For instance, calculating vibrational frequencies can aid in interpreting experimental IR spectra, helping to identify characteristic functional group vibrations (O-H, N-H, C-H stretches, etc.). nih.govicm.edu.placs.org Predicting NMR parameters like chemical shifts and coupling constants can assist in assigning experimental NMR signals and understanding the local electronic environment of different nuclei in the molecule. nih.govnih.govicm.edu.pl UV-Vis spectra, which relate to electronic transitions, can also be predicted using methods like time-dependent DFT (TD-DFT), providing insights into the electronic excited states of this compound. nih.gov

Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational methods are invaluable for studying reaction mechanisms by identifying reaction pathways and the associated transition states. acs.org For this compound, this could involve investigating reactions involving either the amine or the alcohol functional group, or potentially reactions involving both. DFT calculations can be used to locate transition states, which represent the highest energy point along a reaction pathway, and to calculate activation energies. acs.orgmdpi.com This information is critical for understanding reaction rates and selectivities. Studies on other organic reactions have successfully employed DFT to explore transition states and reaction mechanisms. mdpi.comresearchgate.net By mapping out potential reaction pathways, computational chemistry can help predict how this compound might react under different conditions and with various coreactants.

In Silico Screening for this compound-based Material Design

In silico screening utilizes computational methods to evaluate large numbers of compounds for desired properties, accelerating the search for new materials. researchgate.netnih.gov For this compound, this could involve using computational techniques to screen for its potential in various material applications. Given its amphiphilic nature (having both hydrophilic and hydrophobic parts), it might be explored for applications in surfactants, self-assemblies, or interfaces. Computational methods like molecular docking and simulations can assess how this compound interacts with other molecules or surfaces. researchgate.netresearchgate.net While direct studies on this compound in material design screening were not found, the principles of in silico screening applied to other molecules for various applications, such as identifying potential drug candidates or studying interactions with materials, could be adapted. nih.govacs.org

Computational Studies on Hydrogen Bonding and Intermolecular Interactions in this compound Systems

Hydrogen bonding and other intermolecular interactions play a crucial role in determining the physical properties and behavior of molecules, especially those with O-H and N-H groups like this compound. cam.ac.ukacs.org Computational studies, including DFT and MD simulations, can provide detailed insights into these interactions. DFT can be used to calculate the strength and geometry of hydrogen bonds between this compound molecules or with other molecules (e.g., water). acs.orgrsc.org MD simulations can capture the dynamic nature of hydrogen bonding networks in bulk phases or at interfaces. acs.org Studies on similar amino alcohols and alcohols have highlighted the importance of hydrogen bonding in their self-assembly and interactions with solvents. acs.orgnih.gov Understanding the hydrogen bonding patterns of this compound is essential for predicting its solubility, aggregation behavior, and interactions in complex systems.

Force Field Development for Molecular Simulations of this compound and its Assemblies

Accurate molecular simulations, particularly MD simulations, rely on well-parameterized force fields that describe the interactions between atoms. researchgate.netnsf.gov While general force fields exist for organic molecules, specific parameterization or validation might be necessary for molecules with unique combinations of functional groups or long alkyl chains like this compound to accurately reproduce their behavior. acs.org Force field development involves deriving parameters (e.g., bond lengths, angles, torsional parameters, atomic charges, Lennard-Jones parameters) from experimental data or high-level quantum mechanical calculations. acs.orguiuc.edu For this compound, developing or refining a force field would enable more accurate MD simulations of its conformational dynamics, self-assembly, and interactions in various environments, paving the way for more reliable predictions in material design and other applications. Studies on refining force fields for alcohols and amino acids demonstrate the importance of accurate parameterization for specific molecular systems. acs.orgacs.org

Biological and Biomedical Research Perspectives of 10 Amino 1 Decanol Mechanistic Focus

Elucidating Molecular Interactions of 10-Amino-1-decanol with Biomolecules (e.g., proteins, lipids)

The amphiphilic structure of this compound, possessing both a polar head group (amino and hydroxyl) and a non-polar hydrocarbon tail, suggests its capacity to interact with various biomolecules, particularly lipids and proteins. Studies on similar amphiphilic molecules, such as 10-phenyl-1-decanol (B1332393), indicate that the hydrophobic portion can integrate into lipid bilayers, potentially affecting membrane fluidity and influencing cellular processes like signal transduction and enzyme activity. The interaction with lipid bilayers is a key aspect of how amphiphilic compounds exert biological effects. mdpi.com

Research involving decanol (B1663958) as a non-polar phase in the partitioning of amino acids and proteins highlights the potential for interactions between such molecules and hydrophobic environments. researchgate.net While most terrestrial biological molecules are not highly compatible with non-polar solvents, some, like the depsipeptide valinomycin (B1682140) and the protein Taq DNA polymerase, have shown solubility in a decanol phase, and valinomycin retained its ability to bind potassium ions. researchgate.net This suggests that the decanol portion of this compound could facilitate interactions with hydrophobic regions of proteins or integrate into lipid structures.

Specific studies on this compound itself indicate interactions with cellular signaling pathways, leading to the inhibition of cell growth in certain cell lines. biosynth.com It is also suggested to interact with proteins in a manner similar to tamoxifen, inhibiting their activity. biosynth.com Molecular modeling of this compound suggests the presence of an iron-chelating group, which could be responsible for interactions with iron-containing molecules, including certain proteins. biosynth.com

Design Principles of this compound-based Delivery Systems (e.g., for genes, drugs, nanoparticles)

The design of delivery systems often leverages the properties of amphiphilic molecules to encapsulate or associate with therapeutic cargoes and facilitate their transport across biological barriers. While direct examples of this compound as a primary component in established gene, drug, or nanoparticle delivery systems are not extensively detailed in the provided search results, the principles guiding the design of such systems using similar molecules can be considered.

Lipid nanoparticles (LNPs), which are a prominent non-viral carrier for delivering molecules like mRNA vaccines, utilize lipid components to form structures that can encapsulate genetic material. probiologists.com The amphiphilic nature of lipids is crucial for the self-assembly of these nanoparticles and their interaction with cell membranes. Similarly, this compound, with its amino and hydroxyl head group and hydrophobic tail, could potentially be incorporated into lipid-based formulations or used to modify existing delivery vehicles.

Amino acid derivatives have been explored for the self-assembly of supramolecular nanomaterials for drug delivery. mdpi.com For instance, functionalized L-arginine derivatives have been investigated as vectors for intracellular protein delivery, demonstrating the potential of amino acid-based molecules in designing delivery systems. mdpi.com The ability of these nanovectors to be adjusted based on the properties of the cargo highlights a key design principle: tailoring the delivery system to the specific molecule being delivered. mdpi.com

Inorganic carriers, such as layered double hydroxides (LDH), have also been explored for gene and drug delivery due to their biocompatibility and ability to protect and release loaded molecules. researchgate.net The design involves intercalating anionic molecules into the interlayer space of LDH. researchgate.net While distinct from organic amphiphiles, this illustrates the broader principle of utilizing material properties for controlled delivery.

The design of nanoparticle-based drug delivery systems often aims to enhance the stability and targeting of therapeutic agents. probiologists.com PEGylation, the coating with polyethylene (B3416737) glycol, is a common strategy to improve the biocompatibility and circulation time of nanoparticles. probiologists.com Such modifications could potentially be applied to this compound-based systems to enhance their performance.

Membrane Permeability and Interaction Studies of this compound Derivatives

Studies on membrane permeability and interactions are critical for understanding how compounds and delivery systems traverse cellular barriers. The amphipathic nature of molecules like this compound is fundamental to their interaction with lipid membranes.

Research on the partitioning of molecules into non-polar phases, such as decanol, provides insights into how lipophilic compounds might interact with the hydrophobic core of lipid bilayers. researchgate.net This partitioning can be influenced by factors like pH and the presence of phase transfer agents. researchgate.net

Studies on peptide-membrane interactions using model lipid membranes, such as POPC/POPG bilayers, utilize techniques like molecular dynamics simulations to analyze peptide localization and the effect on membrane structure. mdpi.com For example, a modified peptide containing an azo-modified amino acid was shown to permeate the membrane and cause disorder in the lipid leaflet. mdpi.com Such methodologies could be applied to investigate the membrane interactions of this compound and its derivatives.

The parallel artificial membrane permeability assay (PAMPA) is a cell-free method used to screen the passive permeability of compounds across a lipid membrane. nih.gov This assay helps correlate lipophilicity with permeability, although highly lipophilic compounds may show decreased permeability due to membrane sequestration. nih.gov Studies using PAMPA on amino acid derivatives have shown how structural modifications can impact lipophilicity and permeability. nih.gov

The interaction of amphipathic molecules with bacterial membranes is also a key area of study, particularly in the context of antimicrobial activity. nih.gov For instance, 1-decanol (B1670082), a model surfactant, partitions into the bacterial membrane and can induce depolarization. nih.gov This suggests that this compound derivatives might interact with bacterial membranes in a similar disruptive manner.

Role of this compound in Modulating Enzymatic Activity (Mechanism)